Cas no 926237-30-1 (4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid)

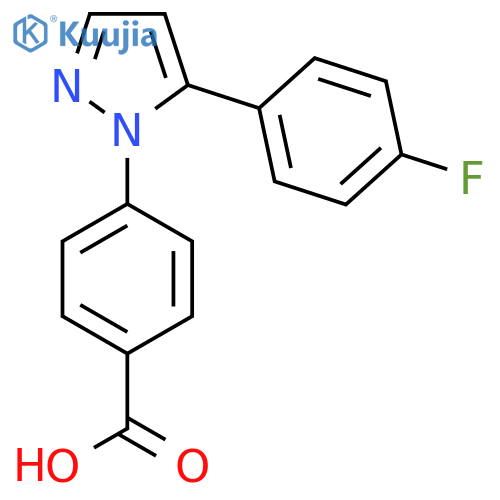

926237-30-1 structure

商品名:4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid

CAS番号:926237-30-1

MF:C16H11FN2O2

メガワット:282.269147157669

CID:5733572

4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid

-

- インチ: 1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21)

- InChIKey: QSVBYSXSSQFFRN-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1=CC=NN1C1C=CC(C(=O)O)=CC=1

4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-53751-0.25g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95.0% | 0.25g |

$188.0 | 2025-02-19 | |

| Enamine | EN300-53751-2.5g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95.0% | 2.5g |

$923.0 | 2025-02-19 | |

| Enamine | EN300-53751-10.0g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95.0% | 10.0g |

$2024.0 | 2025-02-19 | |

| TRC | F591863-250mg |

4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic Acid |

926237-30-1 | 250mg |

$ 365.00 | 2022-06-04 | ||

| Enamine | EN300-53751-1.0g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95.0% | 1.0g |

$470.0 | 2025-02-19 | |

| Enamine | EN300-53751-0.05g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95.0% | 0.05g |

$88.0 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715916-1g |

4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 98% | 1g |

¥3225.00 | 2024-04-25 | |

| 1PlusChem | 1P019XHO-50mg |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95% | 50mg |

$133.00 | 2025-03-04 | |

| 1PlusChem | 1P019XHO-10g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95% | 10g |

$2564.00 | 2024-04-20 | |

| Aaron | AR019XQ0-10g |

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |

926237-30-1 | 95% | 10g |

$2808.00 | 2024-07-18 |

4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

926237-30-1 (4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2230780-65-9(IL-17A antagonist 3)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926237-30-1)4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0